molecular formula C17H28N2O B8709799 1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea

1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea

Cat. No. B8709799
M. Wt: 276.4 g/mol
InChI Key: UQCGNQHQKZDWRY-UHFFFAOYSA-N
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Patent
US05776940

Procedure details

In the manner of step (a) of Example 6, 2-(1-cyclohexenyl)ethylamine (Aldrich, 94.6 g, 0.733 mole as 97%) was reacted with 1,1'-carbonyldiimidazole to give 1,3-bis[2-(1-cyclohexen-1-yl)ethyl]urea as a white powder (56.26 g, 54%), m.p. 129°-131° C.;
Quantity
94.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[C:10]([N:17]1[CH:21]=[CH:20]N=C1)(N1C=CN=C1)=[O:11]>>[C:1]1([CH2:7][CH2:8][NH:9][C:10]([NH:17][CH2:21][CH2:20][C:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=2)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
94.6 g
Type
reactant
Smiles
C1(=CCCCC1)CCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)CCNC(=O)NCCC1=CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 56.26 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.